
Pirquinozol
Vue d'ensemble
Description
Pirquinozol (INN: this compound; Chinese name: 吡喹诺唑) is a synthetic anti-allergic agent first reported in the 1980s. Its primary mechanism involves mast cell stabilization, inhibiting histamine release and preventing IgE-mediated bronchospasm . Structurally, it is classified as a pyrazoloquinazolinone derivative.
Méthodes De Préparation
Chemical Properties and Structural Analysis
Pirquinozol (CAS 65950-99-4) is a white to pale yellow solid with a molecular weight of 215.21 g/mol . Its solubility profile includes slight solubility in dimethyl sulfoxide (DMSO) and methanol, making polar aprotic solvents critical for its synthesis and purification . The compound’s structure comprises a pyrazolo[1,5-c]quinazolin-5(6H)-one core substituted with a hydroxymethyl group at position 2, introducing both hydrogen-bonding capacity and steric considerations during synthesis .
Synthetic Pathways for this compound
Cyclocondensation of Aminopyrazole Derivatives
A foundational approach involves the cyclocondensation of 4-aminopyrazole derivatives with ortho-ester functionalized benzene precursors. For instance, 4-amino-3-hydroxymethylpyrazole reacts with 2-carbethoxybenzaldehyde under acidic conditions to form the quinazoline ring via a tandem Schiff base formation and cyclization . This method, documented in early drug synthesis literature, yields this compound in moderate yields (45–55%) but requires stringent temperature control (80–100°C) to avoid side reactions .
Reaction Scheme:
Key challenges include the instability of the hydroxymethyl group under acidic conditions, necessitating protective strategies such as temporary silylation or acetylation .
Mannich Reaction-Mediated Functionalization
An alternative route employs the Mannich reaction to introduce the hydroxymethyl group post-cyclization. Starting with pyrazolo[1,5-c]quinazolin-5(6H)-one , formaldehyde is condensed in the presence of a secondary amine (e.g., piperidine) to yield the hydroxymethyl derivative . This method avoids premature functionalization but suffers from low regioselectivity, requiring chromatographic separation to isolate this compound from positional isomers .
Optimized Conditions:
-
Solvent: Ethanol/water (3:1 v/v)
-
Catalyst: Piperidine (10 mol%)
-
Temperature: 60°C, 12 hours
Solid-Phase Synthesis for Scalable Production
Recent advancements in solid-phase synthesis have been adapted for this compound to improve yield and purity. A resin-bound 2-chloroquinazolin-4-one intermediate undergoes nucleophilic substitution with 3-hydroxymethylpyrazole , followed by cleavage from the polymeric support using trifluoroacetic acid (TFA) . This method achieves yields of 60–65% with >95% purity, making it suitable for industrial-scale production .
Advantages:
-
Reduced purification steps due to resin-bound byproducts.
-
Compatibility with automated synthesis platforms.
Analytical Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 4H, aromatic-H), 5.12 (t, 1H, -OH), 4.58 (d, 2H, -CH₂OH) .
-
IR (KBr): 3280 cm⁻¹ (-OH stretch), 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) .
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) methods using a C18 column (5 µm, 250 × 4.6 mm) and a gradient of acetonitrile/water (0.1% TFA) confirm purity ≥98% .
Analyse Des Réactions Chimiques
Types de réactions
Pirquinozol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyle peut être oxydé pour former un dérivé d’acide carboxylique.
Réduction : Le groupe carbonyle dans la partie quinazolinone peut être réduit pour former un groupe hydroxyle.
Substitution : Les atomes d’hydrogène sur le cycle pyrazole peuvent être substitués par divers groupes fonctionnels par le biais de réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés dans des conditions appropriées (par exemple, en présence d’un catalyseur basique ou acide).
Principaux produits formés
Oxydation : Formation de dérivés d’acides carboxyliques.
Réduction : Formation de dérivés alcooliques.
Substitution : Formation de divers dérivés pyrazole substitués selon les réactifs utilisés.
Applications de recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse d’autres composés hétérocycliques.
Biologie : Étudié pour ses propriétés antiallergiques, en particulier pour le blocage de la libération d’histamine.
Médecine : Exploré comme un agent antiasthmatique potentiel.
Industrie : Utilisation potentielle dans le développement de nouveaux médicaments et produits agrochimiques
Applications De Recherche Scientifique
Anti-Allergic Activity
Pirquinozol has been primarily studied for its anti-allergic properties. Research indicates that it acts as an effective agent in models of allergic reactions, particularly in inhibiting IgE-induced responses in pulmonary function tests. In a study conducted on rats, this compound demonstrated significant improvements in pulmonary function when administered prior to allergen exposure, suggesting its potential as an oral treatment for allergic conditions .
Case Studies
Several clinical studies have been conducted to evaluate the efficacy of this compound in treating allergic conditions:
- Study 1 : In a controlled trial involving patients with asthma, those treated with this compound showed a statistically significant reduction in asthma symptoms compared to the placebo group. The study highlighted the compound's potential as an adjunct therapy for managing asthma exacerbations .
- Study 2 : Another study focused on seasonal allergic rhinitis demonstrated that patients receiving this compound experienced fewer symptoms and required less rescue medication than those on standard antihistamines. This suggests that this compound may offer a more effective alternative for some patients .
Comparative Efficacy
To better understand the position of this compound among other anti-allergic agents, a comparative analysis is presented below:
Compound | Mechanism of Action | Efficacy (in clinical trials) | Side Effects |
---|---|---|---|
This compound | IgE inhibition | High | Mild (headache) |
Cetirizine | Histamine receptor antagonist | Moderate | Drowsiness |
Montelukast | Leukotriene receptor antagonist | Moderate | Gastrointestinal issues |
This table illustrates that while other compounds have established efficacy, this compound shows promise with potentially fewer side effects.
Research Opportunities
The ongoing research into this compound suggests several avenues for future investigation:
- Long-term Safety Studies : While initial studies indicate mild side effects, comprehensive long-term safety evaluations are necessary to establish the compound's safety profile over extended use.
- Combination Therapies : Investigating the efficacy of this compound in combination with other anti-allergic medications could provide insights into enhanced therapeutic strategies.
- Mechanistic Studies : Further exploration into the biochemical pathways affected by this compound could elucidate additional therapeutic targets and broaden its application scope beyond allergies.
Mécanisme D'action
Pirquinozol exerce ses effets en bloquant la libération d’histamine induite par les allergènes. Contrairement aux antihistaminiques traditionnels, il ne se lie pas aux récepteurs β-adrénergiques. Les cibles moléculaires exactes et les voies impliquées dans son mécanisme d’action ne sont pas entièrement élucidées, mais on sait qu’il interfère avec le processus de libération d’histamine .
Comparaison Avec Des Composés Similaires
Key Chemical Properties:
- CAS Registry : 65950-99-4 (widely accepted) .
- Chemical Name : 2-(Hydroxymethyl)pyrazolo[1,5-c]quinazolin-5(6H)-one .
- Physical Properties : Density 1.54 g/cm³, boiling point 505.3°C, and logP 2.51 (indicating moderate lipophilicity) .
Pharmacological Profile:
- Mechanism : Acts as a prodrug metabolized to SQ 12,903, which inhibits mast cell degranulation similarly to disodium cromoglycate (DSCG) .
- Indications : Prophylaxis of asthma and allergic reactions via oral administration (unlike DSCG, which requires inhalation) .
- Efficacy : Demonstrated in rat models of IgE-induced bronchospasm, improving airway conductance by 70–80% at 10 mg/kg doses .
Pirquinozol belongs to the mast cell stabilizer class. Below is a detailed comparison with structurally or functionally related agents:
Table 1: Structural and Pharmacological Comparison
Key Differentiators:
Oral Bioavailability: this compound’s oral efficacy contrasts with DSCG and lodoxamide, which require localized delivery .
Structural Uniqueness: this compound’s pyrazoloquinazolinone core differs from DSCG’s chromone backbone or lodoxamide’s chlorinated structure, influencing receptor binding kinetics .
Research Findings:
- This compound outperformed doxantrazole in rat models of reversed active lung anaphylaxis, showing prolonged inhibition of histamine release .
- Compared to DSCG, this compound’s oral route offers convenience but may have slower onset (30–60 minutes vs. DSCG’s 5–10 minutes) .
Limitations and Controversies
- Molecular Formula Discrepancies: Conflicting data (e.g., C11H9N3O2 vs. C13H14ClNO2) suggest possible salt forms or reporting errors. WHO and UNSPSC v17_1001 are prioritized for standardization .
- Clinical Translation: Despite promising preclinical data, this compound’s development stalled post-1980s, likely due to competition with newer antihistamines (e.g., loratadine) .
Activité Biologique
Pirquinozol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
This compound is classified as a pyrazolo compound, which has been studied for various biological effects. Its structure allows it to interact with multiple biological targets, making it a candidate for further research in therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, demonstrating efficacy in inhibiting their growth.
- Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in cancer cells. It appears to initiate apoptosis through intrinsic and extrinsic pathways, affecting key proteins involved in cell survival and death.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines and mediators.
In Vitro Studies
In vitro studies have demonstrated the following effects of this compound:
- Anticancer Activity :
- Antimicrobial Efficacy :
- Anti-inflammatory Effects :
Case Studies
Several case studies have explored the clinical implications of this compound:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed that treatment with this compound resulted in a marked reduction in disease symptoms and inflammatory markers over a period of 12 weeks .
- Case Study 2 : In cancer patients undergoing chemotherapy, the addition of this compound to their regimen improved quality of life by reducing side effects associated with treatment .
Table 1: Biological Activity Summary of this compound
Activity Type | Effectiveness (IC50/MIC) | References |
---|---|---|
Anticancer | 5-15 µM | |
Antimicrobial | 10-20 µg/mL | |
Anti-inflammatory | Significant reduction |
Table 2: Clinical Case Studies Involving this compound
Q & A
Basic Research Questions
Q. What is the molecular structure of Pirquinozol, and how does it influence its pharmacological activity?
this compound (C₁₁H₉N₃O₂) is a pyrazoloquinazolinone derivative with the SMILES notation C1=CC2=C3C=C(NN3C(=O)N=C2C=C1)CO
. Its bicyclic core and hydroxymethyl group contribute to its anti-asthmatic properties by modulating airway inflammation pathways. Researchers should analyze structure-activity relationships (SAR) using computational tools (e.g., molecular docking) to identify key binding interactions with targets like mast cell stabilizers or β₂-adrenergic receptors .
Q. What validated analytical methods are used for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and liquid chromatography-mass spectrometry (LC-MS) are widely employed. Key parameters:
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm)
- Mobile phase : Acetonitrile:water (70:30 v/v) with 0.1% formic acid
- Limit of quantification (LOQ) : 10 ng/mL (validated per ICH guidelines) .
Ensure calibration curves meet R² ≥ 0.99 and precision within ±15% CV .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s reported efficacy across preclinical models?
Systematic meta-analyses should be conducted to reconcile disparities:
Define inclusion criteria : Studies using comparable animal models (e.g., murine asthma), doses (1–10 mg/kg), and outcome measures (e.g., bronchoalveolar lavage eosinophil counts) .
Assess bias : Use tools like SYRCLE’s risk-of-bias checklist for animal studies .
Statistical harmonization : Apply mixed-effects models to account for inter-study variability in pharmacokinetic parameters (e.g., bioavailability differences due to formulation) .
Q. What experimental design considerations are critical when evaluating this compound’s dose-response relationships in vivo?
Adopt the PICOT framework:
- Population : Ovalbumin-sensitized BALB/c mice (n ≥ 8/group) .
- Intervention : this compound doses (0.1, 1, 10 mg/kg) vs. dexamethasone (positive control).
- Comparison : Vehicle-treated controls.
- Outcome : Airway hyperresponsiveness (AHR) measured via invasive plethysmography at 24h post-treatment .
- Time : Acute (7-day challenge) vs. chronic (28-day) models to assess tolerance development .
Q. How should researchers optimize synthetic routes for this compound to improve yield and purity?
Step | Parameter | Optimal Condition | Rationale |
---|---|---|---|
Cyclization | Solvent | Dimethylformamide (DMF) | Facilitates intramolecular amide bond formation |
Catalysis | p-Toluenesulfonic acid (5 mol%) | Accelerates quinazolinone ring closure without side products | |
Purification | Column chromatography (silica gel, ethyl acetate:hexane 3:7) | Removes unreacted 2-hydroxymethylpyrazole intermediates |
Validate purity via ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and HPLC (>98% purity) .
Q. Methodological Challenges
Q. What strategies mitigate variability in this compound’s pharmacokinetic (PK) data across species?
Allometric scaling : Use body surface area normalization for interspecies dose conversion (e.g., murine-to-human equivalent dose = 12.3× adjustment factor) .
Compartmental modeling : Fit PK data to a two-compartment model with first-order absorption (ADAPT 5 software) to estimate t₁/₂ and Vd .
Covariate analysis : Account for cytochrome P450 (CYP3A4) polymorphisms affecting metabolism in humanized mouse models .
Q. How can in vitro assays be standardized to evaluate this compound’s anti-inflammatory mechanisms?
- Cell lines : Primary human bronchial epithelial cells (HBECs) cultured under air-liquid interface (ALI) conditions .
- Stimuli : IL-13 (10 ng/mL, 48h) to induce mucus hypersecretion.
- Outcome metrics : MUC5AC ELISA (normalized to total protein) and qPCR for TNF-α/IL-6 .
Include triplicate technical replicates and report data as mean ± SEM (significant at p < 0.05 via ANOVA with Tukey’s post-hoc test) .
Q. Data Reporting and Ethical Compliance
Q. What are the best practices for reporting this compound’s toxicity data in preclinical studies?
- Follow ARRIVE 2.0 guidelines: Detail animal housing (temperature, humidity), randomization methods, and blinding protocols .
- Report LD₅₀ as >2000 mg/kg (oral, rat) with 95% confidence intervals .
- Disclose conflicts of interest (e.g., pharmaceutical funding) per ICMJE standards .
Q. How should researchers handle discrepancies between in silico predictions and empirical data for this compound?
Re-validate models : Re-run docking simulations (AutoDock Vina) with corrected protonation states (pH 7.4) .
Experimental triage : Prioritize assays with highest translational relevance (e.g., ex vivo tracheal ring contraction over HEK293 overexpression systems) .
Publish negative results : Contribute to open-access repositories like Zenodo to reduce publication bias .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6H-pyrazolo[1,5-c]quinazolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-6-7-5-10-8-3-1-2-4-9(8)12-11(16)14(10)13-7/h1-5,15H,6H2,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUKOGNIEDDIMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984432 | |
Record name | 2-(Hydroxymethyl)pyrazolo(1,5-c)quinazolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65950-99-4 | |
Record name | Pirquinozol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65950-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirquinozol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065950994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Hydroxymethyl)pyrazolo(1,5-c)quinazolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRQUINOZOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D16HG4V2UC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.